1-(3,4,5-Trichlorophenyl)piperazine hydrochloride 1-(3,4,5-Trichlorophenyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909316-37-5
VCID: VC8411867
InChI: InChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H
SMILES: C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl
Molecular Formula: C10H12Cl4N2
Molecular Weight: 302 g/mol

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride

CAS No.: 1909316-37-5

Cat. No.: VC8411867

Molecular Formula: C10H12Cl4N2

Molecular Weight: 302 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride - 1909316-37-5

Specification

CAS No. 1909316-37-5
Molecular Formula C10H12Cl4N2
Molecular Weight 302 g/mol
IUPAC Name 1-(3,4,5-trichlorophenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C10H11Cl3N2.ClH/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15;/h5-6,14H,1-4H2;1H
Standard InChI Key FJSKYJJZTOOYRY-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl
Canonical SMILES C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-(3,4,5-Trichlorophenyl)piperazine hydrochloride consists of a piperazine ring substituted at the 1-position with a 3,4,5-trichlorophenyl group, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₃N₂·HCl, with a theoretical molecular weight of 312.48 g/mol. The IUPAC name is 1-(3,4,5-trichlorophenyl)piperazine hydrochloride, distinguishing it from related compounds like 1-(3-chlorophenyl)piperazine hydrochloride (C₁₀H₁₂ClN₂·HCl, MW 230.10 g/mol) .

Structural Comparison to Analogues

The 3,4,5-trichlorophenyl moiety introduces steric and electronic effects distinct from methoxy-substituted analogues. For example, 1-(3,4,5-trimethoxybenzyl)piperazine (C₁₄H₂₂N₂O₃, MW 266.34 g/mol) demonstrates how electron-donating methoxy groups influence solubility and receptor binding, whereas chlorine’s electron-withdrawing nature in the trichloro derivative likely reduces solubility in aqueous media.

Table 1: Structural and Physical Properties of Selected Piperazine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substitution Pattern
1-(3,4,5-Trichlorophenyl)piperazine·HClC₁₀H₁₁Cl₃N₂·HCl312.483,4,5-Cl on phenyl
1-(3-Chlorophenyl)piperazine·HClC₁₀H₁₂ClN₂·HCl230.103-Cl on phenyl
1-(3,4,5-Trimethoxybenzyl)piperazineC₁₄H₂₂N₂O₃266.343,4,5-OCH₃ on benzyl

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for 1-(3,4,5-trichlorophenyl)piperazine hydrochloride is documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. A plausible route involves:

  • Nucleophilic substitution: Reacting piperazine with 1-bromo-3,4,5-trichlorobenzene in the presence of a base (e.g., K₂CO₃) to form the free base.

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Key challenges include managing the steric hindrance of the trichlorophenyl group and ensuring regioselectivity. For comparison, 1-(3-chlorophenyl)piperazine hydrochloride is synthesized via similar alkylation steps, achieving yields of 45–79% under optimized conditions .

Stability and Degradation

Chlorinated aromatic compounds are generally stable under ambient conditions but may degrade under strong oxidizing environments. The hydrochloride salt form enhances stability by reducing hygroscopicity, a property critical for pharmaceutical formulations .

Pharmacological and Biological Activity

Mechanistic Insights from Analogues

Piperazine derivatives exhibit diverse biological activities, often mediated by interactions with central nervous system receptors. For example:

  • 1-(3-Chlorophenyl)piperazine (mCPP): Acts as a serotonin receptor agonist (5-HT₂C/5-HT₁B), used in neuropharmacological studies .

  • Trimethoxybenzyl-piperazine derivatives: Demonstrate anticancer activity via protein-protein interaction inhibition (e.g., S100A2–p53) .

The trichlorophenyl variant’s activity may depend on halogen bonding interactions with target proteins, a mechanism observed in chlorinated drug candidates.

Table 2: Hypothetical Biological Targets for 1-(3,4,5-Trichlorophenyl)piperazine·HCl

Target ClassPotential ActivitySupporting Evidence from Analogues
Serotonin ReceptorsAgonism/AntagonismmCPP’s 5-HT activity
Anticancer TargetsGrowth inhibition (GI₅₀)Piperazine-triazole hybrids
Antimicrobial TargetsBacterial enzyme inhibitionChlorinated aromatic compounds’ efficacy

Cytotoxicity and Selectivity

Applications and Future Directions

Research Gaps and Opportunities

  • Synthetic Optimization: Developing regioselective methods for trichlorophenyl substitution.

  • In Vivo Studies: Assessing bioavailability and metabolic stability.

  • Toxicological Screening: Differentiating therapeutic indices from chlorinated analogues.

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